6-Hydroxy-5-aza-2-oxindole
CAS No.: 1190320-35-4
Cat. No.: VC2866817
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190320-35-4 |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 3,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2,6-dione |
| Standard InChI | InChI=1S/C7H6N2O2/c10-6-2-5-4(3-8-6)1-7(11)9-5/h2-3H,1H2,(H,8,10)(H,9,11) |
| Standard InChI Key | RZDXZQUHIJMLCK-UHFFFAOYSA-N |
| SMILES | C1C2=CNC(=O)C=C2NC1=O |
| Canonical SMILES | C1C2=CNC(=O)C=C2NC1=O |
Introduction
Chemical Structure and Properties
Molecular Structure and Bonding
6-Hydroxy-5-aza-2-oxindole features a unique bicyclic system that combines elements of both oxindole and pyridine structures. The compound contains a five-membered lactam ring (2-oxindole core) fused with a six-membered pyridine ring where a nitrogen atom replaces a carbon at position 5 of the traditional oxindole framework. The hydroxyl group at position 6 is attached to the pyridine portion of the molecule, creating a 6-hydroxy-5-azaoxindole system. This arrangement results in a planar or near-planar structure due to the aromatic character of the system, which influences its interactions with biological targets.
Similar to related compounds like methyl 5-aza-2-oxindole-6-carboxylate, the compound exhibits specific electronic distributions that affect its reactivity patterns and binding properties. The presence of two heteroatoms (nitrogen) in the ring system significantly alters the electron density distribution compared to traditional oxindoles.
Physical and Chemical Properties
The physical properties of 6-hydroxy-5-aza-2-oxindole are influenced by its heterocyclic structure and functional groups. While specific experimental data on this compound is limited, its properties can be inferred from related structures. The compound is likely to exist as a crystalline solid at room temperature with moderate to low solubility in common organic solvents, potentially showing improved solubility in polar protic solvents due to its hydroxyl and lactam functionalities.
The compound possesses multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, N), giving it significant potential for intermolecular interactions. These features contribute to its ability to interact with biological targets and influence its physical properties such as melting point and solubility.
Synthetic Methodologies
General Synthetic Approaches to Azaoxindoles
The synthesis of 5-aza-2-oxindole derivatives typically involves several strategic approaches that can be adapted for the preparation of 6-hydroxy-5-aza-2-oxindole. Based on the synthetic methodologies described for related compounds, several potential routes can be identified.
One common approach to azaoxindole scaffolds involves the cyclization of appropriately substituted precursors under specific conditions. For instance, the synthesis of oxindole derivatives often employs the cyclization of anilides or related intermediates. In the case of 5-aza analogs, pyridine-based starting materials replace the benzene precursors used in traditional oxindole synthesis .
| Synthetic Approach | Key Reagents | Conditions | Potential Yield Range | Advantages |
|---|---|---|---|---|
| Cyclization of pyridine derivatives | Substituted pyridines, cyclizing agents | Acidic or basic catalysts, 60-120°C | 65-85% | Direct approach, scalable |
| Condensation method | Carboxymethyl precursors, amines | Catalyst-free, room temperature | 75-93% | Mild conditions, high yields |
| Aza-Nazarov-type reaction | Azaoxyallyl cation precursors | Weak base, room temperature | 70-85% | Transition-metal-free, functional group tolerance |
| Spirocyclic oxindole conversion | Spirocyclic precursors | Zinc reduction, Boc protection | 85-92% | Good yields, established methodology |
Optimization of Reaction Conditions
The synthesis of complex heterocycles like 6-hydroxy-5-aza-2-oxindole often requires careful optimization of reaction conditions. Based on the synthesis of related compounds, several factors appear critical for successful preparation:
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Choice of solvent: Polar aprotic solvents such as DMF or acetonitrile are often preferred for cyclization reactions.
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Catalyst selection: While some approaches are catalyst-free, others might benefit from specific acid or base catalysts.
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Temperature control: Reactions may require heating (60-110°C) or may proceed at room temperature depending on the approach.
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Reaction time: Typically ranging from 3-5 hours for optimal yields.
For example, one study reported that in the synthesis of related compounds, "The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process". Similarly, another study found that using isobutanol as a solvent "gave 93% yield in 4 h" for a related transformation.
Biological Activities and Structure-Activity Relationships
Anticancer Properties
The biological activity of 6-hydroxy-5-aza-2-oxindole can be inferred from studies on related compounds. Oxindole and azaoxindole derivatives have demonstrated significant anticancer properties. For instance, studies on methyl 5-aza-2-oxindole derivatives show they "exhibit significant cytotoxic effects against various cancer cell lines".
Research on similar compounds has revealed that "derivatives of methyl 5-aza-2-oxindole exhibited potent cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines" with "IC50 values ranging from 1.03 μM to 22.54 μM". The mechanism appears to involve "induction of apoptosis through caspase activation and modulation of cell cycle progression".
Table 2: Potential Anticancer Activity Based on Related Azaoxindole Compounds
| Compound Type | Cancer Cell Lines | IC50 Range (μM) | Mechanism of Action |
|---|---|---|---|
| Methyl 5-aza-2-oxindole derivatives | MCF-7, MDA-MB-231 | 1.03-22.54 | Apoptosis induction, caspase activation |
| Oxindole derivatives with electron-donating groups | Various cancer cell lines | Improved compared to unsubstituted counterparts | Increased expression of pro-apoptotic markers |
| 5-Oxopyrrolidine derivatives | A549 (lung cancer) | Not specified | Selective anticancer activity |
Enzyme Inhibitory Properties
Several studies indicate that oxindole and azaoxindole derivatives can act as enzyme inhibitors, particularly of kinases and other regulatory proteins. Research has shown that some compounds in this class can inhibit cyclin-dependent kinases (CDKs) with IC50 values as low as 1.26 μM. Given its structural similarity, 6-hydroxy-5-aza-2-oxindole might exhibit similar enzyme inhibitory properties.
The structure-activity relationship studies suggest that "specific substitutions on the oxindole nucleus significantly enhance anticancer activity". It appears that "compounds with electron-donating groups displayed improved IC50 values compared to their unsubstituted counterparts". This suggests that the hydroxyl group at position 6 in 6-hydroxy-5-aza-2-oxindole could potentially enhance its biological activity compared to the unsubstituted analog.
Antimicrobial Activity
Some heterocyclic compounds with structural similarities to 6-hydroxy-5-aza-2-oxindole have demonstrated antimicrobial properties. For example, research on 5-oxopyrrolidine derivatives revealed that compounds bearing "5-nitrothiophene substituents demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant S. aureus" . This suggests that 6-hydroxy-5-aza-2-oxindole might possess similar antimicrobial potential, particularly if appropriately functionalized.
Anti-inflammatory and Analgesic Properties
Oxindole-containing compounds have shown anti-inflammatory and analgesic properties in several studies. Research on hybrid molecules containing "morpholine/piperidine/pyrrolidine and pyrazole/pyrimidine/oxindole moieties" demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activity . Given the structural similarities, 6-hydroxy-5-aza-2-oxindole might exhibit comparable anti-inflammatory properties.
One compound containing an oxindole moiety showed "IC50 of 0.02 μM for COX-2, which is 2-fold higher than that of celecoxib and is comparable to the IC50 of diclofenac" . This suggests significant potential for azaoxindole derivatives in pain and inflammation management.
Applications in Research and Development
Pharmaceutical Research Applications
6-Hydroxy-5-aza-2-oxindole and its derivatives have potential applications in pharmaceutical research, particularly as scaffolds for developing:
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Anticancer agents: Targeting specific cancer cell lines where related compounds have shown activity.
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Anti-inflammatory drugs: Building on the COX-2 inhibitory activity observed in similar structures.
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Antimicrobial compounds: Addressing drug-resistant bacterial strains, based on activity seen in related heterocycles.
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Central nervous system (CNS) agents: The heterocyclic structure suggests potential for CNS penetration, opening possibilities for neurological applications.
Synthetic Building Block Applications
Beyond direct biological applications, 6-hydroxy-5-aza-2-oxindole can serve as a valuable building block in organic synthesis:
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As a precursor for more complex molecular architectures through functionalization of the hydroxyl group.
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In the synthesis of natural product analogs containing the azaoxindole scaffold.
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For the preparation of chemical libraries for high-throughput screening.
Future Research Directions
Several promising research directions for 6-hydroxy-5-aza-2-oxindole emerge from the current state of knowledge:
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Development of improved synthetic methodologies: Creating more efficient, scalable, and environmentally friendly routes to this compound.
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Comprehensive biological screening: Systematic evaluation against diverse targets to identify novel applications.
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Structure-activity relationship studies: Systematic modification to optimize activity for specific biological targets.
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Combination with other pharmacophores: Creating hybrid molecules with enhanced or dual activities.
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